4,4-Diethoxy-N,N-dimethyl-1-butanamine

Catalog No.
S1524977
CAS No.
1116-77-4
M.F
C10H23NO2
M. Wt
189.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Diethoxy-N,N-dimethyl-1-butanamine

CAS Number

1116-77-4

Product Name

4,4-Diethoxy-N,N-dimethyl-1-butanamine

IUPAC Name

4,4-diethoxy-N,N-dimethylbutan-1-amine

Molecular Formula

C10H23NO2

Molecular Weight

189.3 g/mol

InChI

InChI=1S/C10H23NO2/c1-5-12-10(13-6-2)8-7-9-11(3)4/h10H,5-9H2,1-4H3

InChI Key

QKXMWBLNSPNBEY-UHFFFAOYSA-N

SMILES

CCOC(CCCN(C)C)OCC

Synonyms

4,4-Diethoxy-N,N-dimethyl-1-butanamine; 1-(N,N-Dimethylamino)-4,4-diethoxybutane; 4,4-Diethoxy-N,N-dimethylbutanamine; 4,4-Diethoxy-N,N-dimethylbutylamine; 4-(Dimethylamino)butanal Diethyl Acetal

Canonical SMILES

CCOC(CCCN(C)C)OCC

Precursor in Triptan Synthesis:

DEB is a key precursor in the synthesis of triptans, a class of medications used to treat migraines []. Triptans work by selectively targeting serotonin 1B/1D (5-HT1B/1D) receptors in the brain, causing blood vessel constriction and reducing inflammation, which ultimately alleviates migraine symptoms []. DEB serves as a building block in the production of various triptans, including sumatriptan, rizatriptan, and zolmitriptan [].

5-HT1 Receptor Agonist:

Studies have shown that DEB exhibits agonist activity at the 5-HT1A receptor, another type of serotonin receptor found in the central nervous system []. This suggests that DEB may have potential applications in treating various neurological conditions associated with 5-HT1A dysfunction, such as anxiety and depression. However, further research is needed to explore the therapeutic potential of DEB and its derivatives in this area.

Drug Delivery Investigations:

Due to its high hydrophilicity and low lipophilicity, DEB has been explored as a potential carrier molecule for drug delivery purposes []. These properties allow DEB to efficiently transport drugs across cell membranes, potentially improving their bioavailability and therapeutic efficacy. Research is ongoing to investigate the feasibility of utilizing DEB and similar compounds as drug delivery systems for various therapeutic agents.

Additional Research Areas:

DEB's potential applications extend beyond triptan synthesis and drug delivery. Researchers are investigating its potential in various other areas, including:

  • Neuroprotective properties: Studies suggest that DEB may possess neuroprotective effects, potentially offering benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's [].
  • Antioxidant activity: Preliminary research indicates that DEB may exhibit antioxidant properties, which could be relevant for exploring its anti-inflammatory and other potential therapeutic effects.

4,4-Diethoxy-N,N-dimethyl-1-butanamine is a synthetic organic compound with the molecular formula C10H23NO2 and a molecular weight of 189.3 g/mol. It is classified as a dimethylamine derivative and is characterized by its light yellow liquid form. The compound is soluble in solvents such as chloroform and ethyl acetate, with a density of 0.844 g/mL at 25 °C and a boiling point of approximately 194-195 °C. Its chemical structure features two ethoxy groups attached to the fourth carbon of a butanamine backbone, contributing to its unique properties and reactivity .

DEB itself is not a biologically active compound. Its significance lies in its role as a precursor for triptans. Triptans act by binding to serotonin (5-HT) receptors in the brain, specifically the 5-HT1B/1D receptors, causing vasoconstriction (narrowing of blood vessels) which is believed to be the mechanism behind migraine relief [].

  • Potential for Skin and Eye Irritation: The amine group can be irritating to the skin and eyes. Standard lab safety practices like wearing gloves and eye protection when handling DEB are recommended [].
  • Flammability: Information on flammability is not readily available. However, as with most organic compounds, it is advisable to handle DEB away from heat and open flames.
Typical of amines and ethers. It can undergo nucleophilic substitution reactions due to the presence of the nitrogen atom, which can act as a nucleophile. Additionally, it can be involved in acylation reactions where it reacts with acyl chlorides to form amides. The compound also serves as an intermediate in the synthesis of triptan medications, which are used for the treatment of migraines, indicating its relevance in pharmaceutical chemistry .

The synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine can be achieved through various methods:

  • From 3-Chloro-1-(N,N-dimethyl)propylamine: This method involves reacting 3-chloro-1-(N,N-dimethyl)propylamine with triethyl orthoformate.
  • Using Dimethylamine: Another approach includes the reaction of dimethylamine with suitable alkyl halides under controlled conditions.
  • Grignard Reaction: The compound can also be synthesized using Grignard reagents derived from suitable precursors and subsequent reactions with aldehydes or ketones to introduce the ethoxy groups .

4,4-Diethoxy-N,N-dimethyl-1-butanamine is primarily used in pharmaceutical applications as an intermediate in the synthesis of several triptan medications, including Sumatriptan, Rizatriptan, Almotriptan, and Zolmitriptan. These medications are crucial for treating acute migraine attacks due to their action on serotonin receptors . Additionally, it may find use in organic synthesis and research settings due to its unique chemical properties.

While specific interaction studies focusing solely on 4,4-Diethoxy-N,N-dimethyl-1-butanamine are scarce, its derivatives have been studied for their interactions with various biological targets. The triptan class of drugs, which utilize this compound as an intermediate, has been shown to interact with serotonin receptors effectively. Understanding these interactions is vital for optimizing drug design and efficacy in treating migraines .

Several compounds share structural similarities with 4,4-Diethoxy-N,N-dimethyl-1-butanamine. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
4,4-Dimethoxy-N,N-dimethylbutan-1-amine19718-92-40.93Contains methoxy groups instead of ethoxy groups
4,4-Diethoxy-N-methylbutan-1-amine114094-45-00.93Has a methyl group instead of dimethyl groups
(3,3-Diethoxypropyl)dimethylamine16851-30-20.87Features a propyl chain instead of butyl
4-(Diethoxymethyl)-1-methylpiperidine1427475-31-70.83Contains a piperidine ring structure

The uniqueness of 4,4-Diethoxy-N,N-dimethyl-1-butanamine lies in its specific arrangement of ethoxy groups and its application as an intermediate in synthesizing migraine medications, differentiating it from similar compounds that may not possess the same therapeutic relevance or structural arrangement .

4,4-Diethoxy-N,N-dimethyl-1-butanamine is a protected aldehyde derivative, where the aldehyde group is masked as an ethoxy acetal. This protection strategy enhances stability during synthesis, allowing controlled deprotection under acidic conditions to regenerate the reactive aldehyde. The compound’s synthesis typically involves Grignard reagent formation and subsequent reaction with triethyl orthoformate, yielding 75.8% under optimized conditions.

Key structural features include:

  • Ethoxy acetal groups at the 4-position, stabilizing the aldehyde.
  • N,N-dimethylamino group at the 1-position, contributing to reactivity in nucleophilic substitutions.
PropertyValueSource
Molecular Formula$$ \text{C}{10}\text{H}{23}\text{NO}_2 $$
Boiling Point140–150°C (15–20 mmHg)
Density0.844 g/mL at 25°C

Role as an Intermediate in Pharmaceutical Chemistry

This compound serves as a pivotal precursor in synthesizing triptans, a class of serotonin receptor agonists used to treat migraines. Its reactivity enables the formation of the indole and triazole cores found in drugs like sumatriptan, rizatriptan, and zolmitriptan.

Mechanism of Action in Triptan Synthesis:

  • Condensation Reaction: The aldehyde group (after deprotection) reacts with hydrazines or sulfonamides to form Schiff bases or hydrazones.
  • Cyclization: Subsequent cyclization reactions generate the triazole or indole ring systems.

Applications in Triptan Synthesis:

DrugRole of 4,4-Diethoxy-N,N-dimethyl-1-butanamineExample Reaction Conditions
ZolmitriptanForms Schiff base with hydrazine derivativesAcidic aqueous conditions
RizatriptanReacts with hydrazinophenyl-triazole intermediatesReflux in acetic acid
SumatriptanCondenses with sulphonamide precursorsHydrochloric acid, 25–30°C

Structural Features and Functional Groups

The molecule’s structure comprises:

  • Butanamine backbone with a dimethylamino group at the 1-position.
  • Diethoxy acetal at the 4-position, protecting the aldehyde.

Key Functional Groups:

  • Acetal Group: Prevents premature oxidation or unwanted side reactions.
  • N,N-Dimethylamine: Enhances solubility and facilitates nucleophilic attack during condensation.

Deprotection Strategy:Under acidic conditions (e.g., HCl), the acetal group is hydrolyzed to regenerate the aldehyde, enabling further reactions.

Grignard Reagent-Based Synthetic Routes

Preparation of Grignard Reagents from Halogenated Precursors

The synthesis begins with generating organomagnesium halides (Grignard reagents) from halogenated precursors. Magnesium turnings react with alkyl or aryl halides in anhydrous solvents such as benzene or tetrahydrofuran (THF). For example, iodine-initiated reactions between magnesium and bromoalkanes in benzene facilitate rapid Grignard formation at reflux temperatures (90–95°C) [1] [2]. Patents describe cascade reactors for continuous production, where magnesium feed rates (0.8–2.0 kg/h) and solvent mixtures (toluene-THF) ensure >98% halide conversion [2].

Table 1: Grignard Reagent Preparation Parameters

Halide PrecursorSolvent SystemTemperature (°C)Conversion Rate
1-BromobutaneToluene-THF9098.5%
Chlorobenzenen-Butyl ether9598.2%
4-ChlorotolueneTHF9598.4%

Reaction of Grignard Reagents with Triethyl Orthoformate

Triethyl orthoformate (TEOF) serves as the electrophilic partner in Bodroux-Chichibabin aldehyde synthesis. Grignard reagents attack TEOF’s central carbon, forming a diethoxy acetal intermediate. For instance, N,N-dimethylaminobutylmagnesium bromide reacts with TEOF in benzene under reflux, yielding 4-(N,N-dimethylamino)-butyraldehyde diethyl acetal after hydrolysis [1] [3]. The reaction proceeds via a two-step mechanism:

  • Nucleophilic addition: $$ \text{RMgX} + \text{HC(OC}2\text{H}5\text{)}3 \rightarrow \text{RC(H)(OC}2\text{H}5\text{)}2 + \text{MgX(OC}2\text{H}5) $$ [3].
  • Acetal hydrolysis: $$ \text{RC(H)(OC}2\text{H}5\text{)}2 + \text{H}2\text{O} \rightarrow \text{RCHO} + 2\text{C}2\text{H}5\text{OH} $$ [3].

Optimization of Reaction Conditions: Temperature, Solvent, and Catalysts

Key optimizations include:

  • Temperature: Prolonged reflux (3–4 hours) ensures complete TEOF consumption [1].
  • Solvent: Benzene minimizes side reactions compared to polar solvents like THF [1].
  • Catalysts: Iodine initiates Grignard formation, while catalytic HCl accelerates acetal hydrolysis [1] [3].
    Distillation under reduced pressure (15–20 mmHg) isolates the product at 140–150°C, achieving 75.8% yield [1].

Alternative Synthetic Approaches

Phase Transfer Catalysis in Amination Reactions

While Grignard routes dominate, phase transfer catalysis (PTC) offers an alternative for introducing dimethylamino groups. Quaternary ammonium salts facilitate nucleophilic displacement of halides by dimethylamine in biphasic systems. However, this method struggles with steric hindrance around the butanamine backbone, limiting its adoption [4].

Acetal Formation via Aldehyde and Alcohol Condensation under Acid Catalysis

The diethoxy acetal moiety can form directly from 4-(N,N-dimethylamino)butyraldehyde and ethanol under acidic conditions. For example, sulfuric acid catalyzes the condensation at 60°C, though competing imine formation reduces yields compared to Grignard pathways [5].

Scale-Up and Industrial Production Techniques

Continuous Flow Reactor Applications

Multi-stage continuous reactors (e.g., six cascaded 50L vessels) enable large-scale synthesis. Parameters include:

  • Residence time: 2–6 hours per reactor [2].
  • Temperature control: 90–95°C prevents exothermic runaway [2].
  • Feed rates: Halide (12.68 kg/h) and magnesium (0.8 kg/h) inputs ensure stoichiometric balance [2].

Yield Enhancement and Purification Strategies

  • Solvent recycling: Benzene and THF recovery reduces costs [1].
  • Vacuum distillation: Fractional distillation under 15–20 mmHg isolates the product at >99% purity [1].
  • Celite filtration: Removes magnesium salts post-reaction [1].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (83.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (10.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4,4-Diethoxy-N,N-dimethyl-1-butanamine

Dates

Last modified: 08-15-2023

Explore Compound Types